molecular formula C4H12ClNO2S B6202029 (2R)-1-methanesulfonylpropan-2-amine hydrochloride CAS No. 1350713-62-0

(2R)-1-methanesulfonylpropan-2-amine hydrochloride

Cat. No. B6202029
CAS RN: 1350713-62-0
M. Wt: 173.7
InChI Key:
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Description

(2R)-1-Methanesulfonylpropan-2-amine hydrochloride, commonly known as (2R)-1-Methanesulfonylpropan-2-amine HCl, is a synthetic organic compound that has a variety of applications in scientific research. It is an important reagent in the synthesis of other compounds and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is used as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics. It is also used as a substrate in enzyme kinetics studies, and as an inhibitor of enzymes such as phosphodiesterases and proteases.

Mechanism of Action

((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl has a variety of mechanisms of action depending on the application. As a reagent, it acts as a nucleophile in organic synthesis reactions. As an enzyme inhibitor, it acts by binding to the active site of the enzyme and blocking its activity. As a substrate, it is used to measure the activity of enzymes.
Biochemical and Physiological Effects
((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl has a variety of biochemical and physiological effects depending on the application. As a reagent, it can be used to synthesize compounds with a variety of biochemical and physiological effects. As an enzyme inhibitor, it can block the activity of enzymes, resulting in a variety of biochemical and physiological effects. As a substrate, it can be used to measure the activity of enzymes, resulting in a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl has a number of advantages and limitations for lab experiments. One advantage is its low cost and availability. It is also relatively stable, making it safe to use in lab experiments. However, it can be toxic in large doses, so it should be handled with caution.

Future Directions

There are a number of potential future directions for ((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the development of new applications for the compound in scientific research, such as in the study of enzyme kinetics or in the synthesis of new compounds. Additionally, further research into the biochemical and physiological effects of the compound could lead to new insights into its potential therapeutic applications.

Synthesis Methods

((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl is typically synthesized through a two-step process. The first step involves the reaction of ((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine with hydrochloric acid. This reaction produces a salt of ((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine and hydrochloric acid. The second step involves the reaction of the salt with a base, such as sodium hydroxide or potassium hydroxide, to produce ((2R)-1-methanesulfonylpropan-2-amine hydrochloride)-1-Methanesulfonylpropan-2-amine HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-methanesulfonylpropan-2-amine hydrochloride involves the reaction of (2R)-1-methanesulfonylpropan-2-amine with hydrochloric acid.", "Starting Materials": [ "(2R)-1-methanesulfonylpropan-2-amine" ], "Reaction": [ "To a solution of (2R)-1-methanesulfonylpropan-2-amine in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitated hydrochloride salt is collected by filtration and washed with water.", "The product is dried under vacuum to yield (2R)-1-methanesulfonylpropan-2-amine hydrochloride." ] }

CAS RN

1350713-62-0

Molecular Formula

C4H12ClNO2S

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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